![molecular formula C8H11N3O B171625 N-(2-aminoethyl)pyridine-2-carboxamide CAS No. 103878-43-9](/img/structure/B171625.png)
N-(2-aminoethyl)pyridine-2-carboxamide
Overview
Description
N-(2-aminoethyl)pyridine-2-carboxamide is a chemical compound with the molecular formula C8H11N3O It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-aminoethyl)pyridine-2-carboxamide can be synthesized through several methods. One common method involves the reaction of 2-cyano-5-halopyridine with 1,2-diaminoethane to produce a 2-(5-halopyridine-2-yl)-1H-imidazoline intermediate. This intermediate is then hydrolyzed to produce N-(2-aminoethyl)-5-halo-2-pyridinecarboxamide .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving the use of high-pressure reactors and continuous flow systems to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce different amine derivatives.
Scientific Research Applications
N-(2-aminoethyl)pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-aminoethyl)pyridine-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. It can bind to active sites on enzymes, altering their activity and affecting biochemical pathways. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives such as:
- Pyridine-2-carboxamide
- N-(2-hydroxyethyl)pyridine-2-carboxamide
- N-(2-methylaminoethyl)pyridine-2-carboxamide
Uniqueness
N-(2-aminoethyl)pyridine-2-carboxamide is unique due to its specific aminoethyl substitution, which imparts distinct chemical and biological properties. This substitution allows it to form specific interactions with enzymes and proteins that other similar compounds may not be able to achieve .
Biological Activity
N-(2-aminoethyl)pyridine-2-carboxamide, a compound characterized by its unique structure, has garnered attention in pharmacological research due to its potential biological activities. This article provides an in-depth review of its biological activity, including antibacterial, antifungal, and antiparasitic effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula . Its structure features a pyridine ring, which is known to contribute significantly to the biological activity of various compounds. The presence of the aminoethyl side chain enhances its reactivity and potential interactions with biological targets.
Antibacterial Activity
Research indicates that pyridine derivatives exhibit significant antimicrobial properties. For instance, this compound has shown moderate to good antibacterial activity against several pathogens.
Minimum Inhibitory Concentration (MIC) Values
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 5.64 - 77.38 |
Escherichia coli | 2.33 - 156.47 |
Enterococcus faecalis | 8.33 - 23.15 |
Pseudomonas aeruginosa | 13.40 - 137.43 |
Salmonella typhi | 11.29 - 77.38 |
These results suggest that this compound could serve as a broad-spectrum antimicrobial agent, particularly effective against Gram-positive bacteria like Staphylococcus aureus.
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity against various strains, including Candida albicans. The MIC values for antifungal activity are as follows:
Fungal Strain | MIC (µM) |
---|---|
Candida albicans | 16.69 - 78.23 |
Fusarium oxysporum | 56.74 - 222.31 |
These findings indicate that this compound could be a promising candidate for antifungal treatments, particularly in cases of resistant strains.
Antiparasitic Activity
The compound's antiparasitic effects have been evaluated primarily against Plasmodium falciparum, the causative agent of malaria. Studies have shown that certain derivatives of pyridine-2-carboxamides exhibit potent antiplasmodial activity.
Inhibition Rates
In a study assessing the viability of P. falciparum at varying concentrations, it was found that:
- Compounds with structural modifications displayed IC50 values in the nanomolar range.
- High selectivity indices (>100) were noted for some derivatives, indicating low cytotoxicity against human cells compared to their antiparasitic efficacy.
Compound | IC50 (nM) | Selectivity Index |
---|---|---|
Derivative A | <10 | >100 |
Derivative B | <20 | >150 |
These results highlight the potential of this compound derivatives as effective antimalarial agents with favorable safety profiles.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in MDPI highlighted the synthesis of various pyridine derivatives and their biological activities against different pathogens, showcasing the effectiveness of this compound in inhibiting pathogen growth at low concentrations .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications on the amino and carboxamide groups significantly influenced biological activity, suggesting avenues for optimizing efficacy .
- Comparative Analysis : Research comparing this compound with other known antimicrobial agents indicated comparable or superior activity against certain strains, reinforcing its potential as a therapeutic candidate .
Properties
IUPAC Name |
N-(2-aminoethyl)pyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-4-6-11-8(12)7-3-1-2-5-10-7/h1-3,5H,4,6,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEHSSNJTVYAFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389991 | |
Record name | N-(2-aminoethyl)pyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103878-43-9 | |
Record name | N-(2-aminoethyl)pyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of N-(2-aminoethyl)pyridine-2-carboxamide?
A1: The research indicates that this compound exhibits inhibitory properties against monoamine oxidase (MAO) [, ]. While the specific details regarding its interaction with MAO are not provided in the abstracts, this suggests that the compound likely exerts its effects by interfering with the enzymatic activity of MAO, potentially through competitive or non-competitive inhibition. Further research is needed to fully elucidate the precise mechanism of interaction and its downstream effects.
Q2: Are there any other compounds structurally similar to this compound that share similar pharmacological properties?
A2: The research mentions that other ethylenediaminemonoamide derivatives, sharing structural similarities with this compound, also exhibit inhibitory properties against MAO [, ]. These derivatives differ in the specific aromatic heterocyclic group (represented as "R" in the abstract) attached to the ethylenediaminemonoamide core. This suggests that the core structure of this compound, particularly the ethylenediamine and amide moieties, may be crucial for its interaction with MAO and its inhibitory activity. Further investigations into the structure-activity relationship of these derivatives could provide valuable insights for developing more potent and selective MAO inhibitors.
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